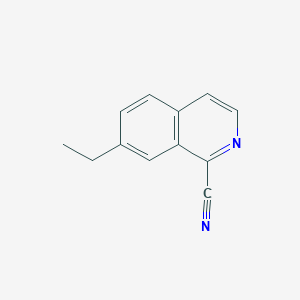
7-Ethylisoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethylisoquinoline-1-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C12H10N2, and it has a molecular weight of 182.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Ethylisoquinoline-1-carbonitrile, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with phosphoryl chloride or other dehydrating agents .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or rhodium can facilitate the cyclization reactions required to form the isoquinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 7-Ethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the isoquinoline ring.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline-1-carboxylic acid, while reduction can produce 7-ethylisoquinoline-1-amine .
科学的研究の応用
7-Ethylisoquinoline-1-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 7-Ethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . For example, they may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
類似化合物との比較
Quinoline: Quinoline is a structural isomer of isoquinoline and shares similar chemical properties.
Indole: Indole is another heterocyclic compound with a fused benzene-pyrrole ring system.
Uniqueness of 7-Ethylisoquinoline-1-carbonitrile: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 7-position and the cyano group at the 1-position can enhance its interactions with molecular targets and improve its pharmacokinetic properties .
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
7-ethylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-2-9-3-4-10-5-6-14-12(8-13)11(10)7-9/h3-7H,2H2,1H3 |
InChIキー |
SRKNRWYEOPNDMT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C=CN=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


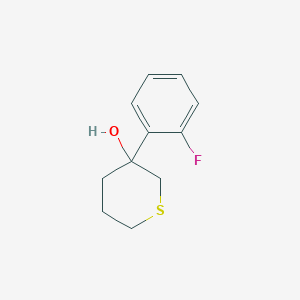

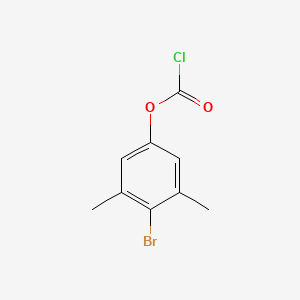
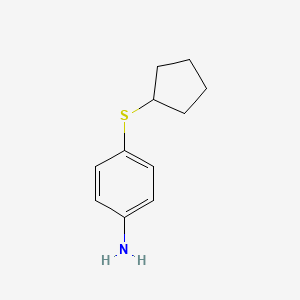
![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
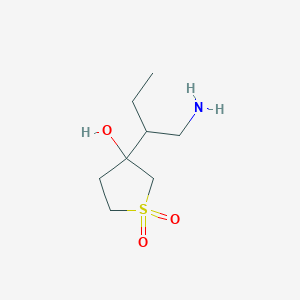
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
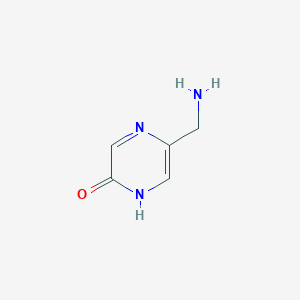
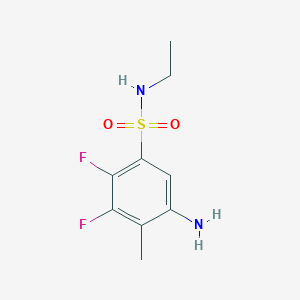
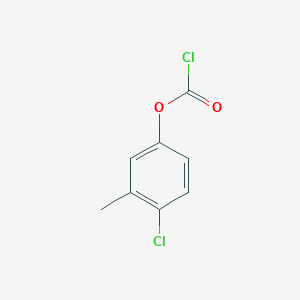
![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)
